N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
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Overview
Description
The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an ethoxyphenyl group, a pyridazinone group, an ethyl group, and a phenylbutanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxyphenyl and phenylbutanamide groups are aromatic, while the pyridazinone group contains a heterocyclic ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might undergo electrophilic aromatic substitution, while the carbonyl group in the pyridazinone ring could undergo nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Activity
Research has focused on the synthesis of heterocyclic compounds utilizing derivatives similar to the one for their potent antimicrobial properties. For instance, compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate have shown significant antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticonvulsant and Neuroprotective Effects
Derivatives similar to the mentioned compound have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. N-(substituted benzothiazol-2-yl)amides, for instance, have emerged as potent anticonvulsants with promising neuroprotective effects, indicating their potential as leads in the search for safer and effective anticonvulsants (Hassan, Khan, & Amir, 2012).
Antibacterial Activity
Novel thieno[2,3-c]pyridazines synthesized using related starting materials have been evaluated for their antibacterial activities, demonstrating the versatility of this chemical framework in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).
Analgesic and Anti-inflammatory Properties
Research into 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds has revealed potent analgesic and anti-inflammatory properties, with some compounds being more effective and less toxic than traditional drugs like aminopyrine and phenylbutazone. This opens the door to new analgesic-antiinflammatory agents with potentially fewer side effects (Takaya et al., 1979).
Herbicidal Activities
The synthesis and evaluation of pyridazine derivatives have also been explored for their herbicidal activities. These studies aim at developing new compounds that can act as effective herbicides, contributing to agricultural advancements (Xu et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-30-21-13-11-20(12-14-21)22-15-16-24(29)27(26-22)18-17-25-23(28)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-16H,2,6,9-10,17-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRFHROYVKOKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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